molecular formula C20H37F3O2 B1593668 Octadecyl 2,2,2-trifluoroacetate CAS No. 79392-43-1

Octadecyl 2,2,2-trifluoroacetate

Cat. No.: B1593668
CAS No.: 79392-43-1
M. Wt: 366.5 g/mol
InChI Key: YZVKTRPQHJKFOD-UHFFFAOYSA-N
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Description

Octadecyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C20H37F3O2 and a molecular weight of 366.5018 g/mol . It is also known by other names such as 1-Octadecanol, trifluoroacetate, and Trifluoroacetic acid, n-octadecyl ester . This compound is characterized by the presence of a long octadecyl chain and a trifluoroacetate group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

Octadecyl 2,2,2-trifluoroacetate has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for Octadecyl 2,2,2-trifluoroacetate indicates that it has some hazards. It is classified as having acute toxicity (oral), skin corrosion/irritation, and it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl 2,2,2-trifluoroacetate can be synthesized through the esterification of octadecanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octadecyl 2,2,2-trifluoroacetate involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The trifluoroacetate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

octadecyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKTRPQHJKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335044
Record name Octadecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79392-43-1
Record name Octadecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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